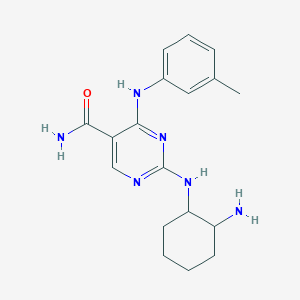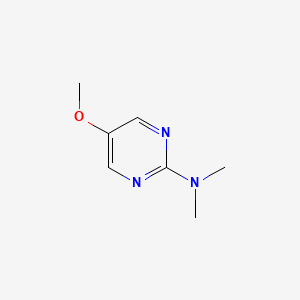
5-methoxy-N,N-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a methoxy group at the 5-position and two methyl groups attached to the nitrogen atoms at the 2-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the reaction of 5-methoxypyrimidine with dimethylamine under specific conditions. One common method includes the use of a chlorinated derivative, such as 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine, which reacts with dimethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The process would likely include steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The pyrimidine ring can be reduced, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-position if a halogen is present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl or carboxyl derivative, while substitution reactions could introduce various functional groups at the 4-position.
Scientific Research Applications
5-methoxy-N,N-dimethylpyrimidin-2-amine is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Mechanism of Action
The mechanism of action for 5-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the context of its use, but it often involves modulation of biochemical pathways related to pyrimidine metabolism .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(dimethylamino)pyrimidine: Similar structure but with a bromine atom instead of a methoxy group.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Contains a pyridine ring fused with a pyrimidine ring.
Uniqueness
5-methoxy-N,N-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy group at the 5-position and the dimethylamino group at the 2-position makes it particularly useful in synthetic chemistry and biological research.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)7-8-4-6(11-3)5-9-7/h4-5H,1-3H3 |
InChI Key |
ARBIJKJIRBFFHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




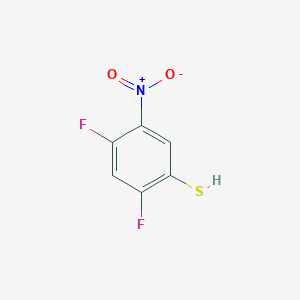

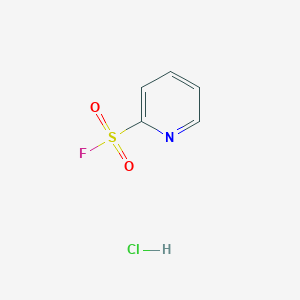
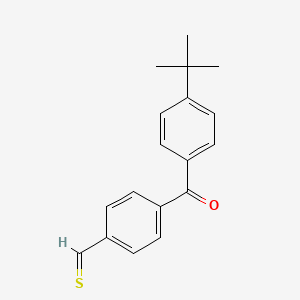
![Methyl 2'-(5-fluoro-2-methylphenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13095338.png)
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)

![3-Bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13095373.png)
